

Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Carbonochloridic acid, octyl ester

Cat. No.: B051879 Get Quote

An In-depth Technical Guide to the Spectral Data of Carbonochloridic Acid, Octyl Ester

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **carbonochloridic acid, octyl ester** (octyl chloroformate).

Chemical Structure and Properties

- IUPAC Name: octyl carbonochloridate[1]
- Synonyms: n-Octyl chloroformate, **Carbonochloridic acid, octyl ester**, Octyl chloridocarbonate[1][2][3]
- CAS Number: 7452-59-7[1][2][3]
- Molecular Formula: C₉H₁₇ClO₂[1][2][3]
- Molecular Weight: 192.68 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.



¹H NMR Spectral Data

The ¹H NMR spectrum of octyl chloroformate provides information on the number and types of hydrogen atoms present in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.3	Triplet	2H	-O-CH ₂ -
~1.7	Quintet	2H	-O-CH ₂ -CH ₂ -
~1.3	Multiplet	10H	-(CH ₂) ₅ -
~0.9	Triplet	ЗН	-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the octyl chloroformate molecule.

Chemical Shift (δ) ppm	Assignment
~152	C=O
~72	-O-CH ₂ -
~32	-CH₂-
~29	-CH₂-
~28	-CH₂-
~25	-CH₂-
~22	-CH ₂ -
~14	-CH₃



Note: Predicted chemical shifts based on typical values for similar functional groups.[4] The peak around 77 ppm, if present, is likely due to the CDCl₃ solvent.[4]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of octyl chloroformate for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6]
 [7]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[5][7][8]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]
- Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][8]
- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[5][8]
- Cap the NMR tube securely.[5]

Instrumental Analysis:

- Insert the NMR tube into the spectrometer.
- The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
- The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.
- The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[5]
- Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[5]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

- Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1775	Strong	C=O stretch (acid chloride)
~1150	Strong	C-O stretch (ester)

Note: These are characteristic absorption bands. The data can be obtained using techniques like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[1]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR data.[9][10]

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9][10]
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]
- Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]
- If analyzing a solid, apply pressure to ensure good contact between the sample and the crystal.[11][12]
- Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the sample.[9][13]
- After the measurement, clean the crystal with a suitable solvent.[11]

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
192/194	Low	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
112	Moderate	[M - CI - C ₂ H ₄]+
70	High	[C5H10] ⁺
56	High	[C ₄ H ₈] ⁺
55	High	[C4H7] ⁺

Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2 peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are often fragments of the octyl chain.[1]

Experimental Protocol for Mass Spectrometry

The following is a general procedure for analyzing a small molecule like octyl chloroformate using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).[14][15]

- Sample Preparation: Prepare a dilute solution of octyl chloroformate in a volatile organic solvent.
- Internal Standard: For quantitative analysis, a known amount of an internal standard can be added to the sample.[15]
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from other components.[14]
- Ionization: An ionization technique suitable for small molecules, such as Electron Ionization
 (EI) or Electrospray Ionization (ESI), is used to generate ions.[16][17]



- Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[17]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Calibration: The m/z scale is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[18]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like octyl chloroformate.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbonochloridic acid, octyl ester | C9H17ClO2 | CID 81956 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octyl chloroformate [webbook.nist.gov]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]



- 11. agilent.com [agilent.com]
- 12. gammadata.se [gammadata.se]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uab.edu [uab.edu]
- 17. zefsci.com [zefsci.com]
- 18. rsc.org [rsc.org]
- To cite this document: BenchChem. [Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b051879#carbonochloridic-acid-octyl-ester-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com